molecular formula C12H19N3O4 B2465214 1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid CAS No. 2137991-87-6

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2465214
CAS No.: 2137991-87-6
M. Wt: 269.301
InChI Key: FIVCTGZFUAZUIJ-UHFFFAOYSA-N
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Description

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms.

Preparation Methods

The synthesis of 1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization to introduce the Boc-protected amine group. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring or the Boc-protected amine group.

Scientific Research Applications

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid is primarily determined by its interactions with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets such as enzymes or receptors. The pyrazole ring’s nitrogen atoms can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

1-(3-((tert-Butoxycarbonyl)amino)propyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-6-4-7-15-8-5-9(14-15)10(16)17/h5,8H,4,6-7H2,1-3H3,(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVCTGZFUAZUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137991-87-6
Record name 1-(3-{[(tert-butoxy)carbonyl]amino}propyl)-1H-pyrazole-3-carboxylic acid
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